1-(4-ethoxyphenyl)-4-(4-(4-isopropylphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine

Description

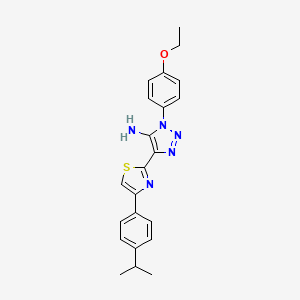

The compound 1-(4-ethoxyphenyl)-4-(4-(4-isopropylphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine features a triazole core substituted with a 4-ethoxyphenyl group at position 1 and a 4-(4-isopropylphenyl)thiazole moiety at position 2. This structure combines a 1,2,3-triazole ring (known for metabolic stability and hydrogen-bonding capacity) with a thiazole ring (implicated in diverse biological activities). The ethoxy group enhances lipophilicity, while the isopropylphenyl substituent may influence steric interactions in binding pockets.

Properties

IUPAC Name |

3-(4-ethoxyphenyl)-5-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5OS/c1-4-28-18-11-9-17(10-12-18)27-21(23)20(25-26-27)22-24-19(13-29-22)16-7-5-15(6-8-16)14(2)3/h5-14H,4,23H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEJQJCZXFWGCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=C(C=C4)C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxyphenyl)-4-(4-(4-isopropylphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Formation of the Triazole Ring: The triazole ring is often formed via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Coupling Reactions: The final step involves coupling the thiazole and triazole rings with the aromatic rings substituted with ethoxy and isopropyl groups using palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira coupling.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-ethoxyphenyl)-4-(4-(4-isopropylphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(4-ethoxyphenyl)-4-(4-(4-isopropylphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent.

Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

Industry: Used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-4-(4-(4-isopropylphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

Pathways Involved: It may interfere with cellular signaling pathways, such as apoptosis, cell cycle regulation, or metabolic pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Thiazole and Triazole Moieties

Halogen-Substituted Derivatives

- Compounds 4 and 5 (): These isostructural derivatives differ by halogen substituents (Cl in 4 vs. Br in 5 ) on the aryl-thiazole component. Both exhibit similar molecular conformations but distinct crystal packing due to halogen size and polarizability. Such differences could translate to variations in solubility and intermolecular interactions in biological systems .

- Antimicrobial Activity : Compound 4 (4-chlorophenyl variant) demonstrated antimicrobial properties, suggesting that halogen choice modulates bioactivity. The target compound’s isopropyl group may offer enhanced hydrophobic interactions compared to halogens .

Aryl-Thiazole Variants

- F988-0271 and F988-0294 (): F988-0271: Replaces the isopropyl group with a simple phenyl ring (C19H17N5OS, MW: 363.44). F988-0294: Features a 2,5-dimethylphenyl group (C21H21N5OS, MW: 391.49).

Benzothiazole Derivatives

- 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine (): Replaces the thiazole’s isopropylphenyl group with a benzothiazole moiety. The nitro and amine groups on the triazole enable further functionalization (e.g., annulation reactions). This compound’s antiproliferative properties highlight the role of heterocyclic diversity in biological activity .

Data Tables: Structural and Physicochemical Comparison

Biological Activity

The compound 1-(4-ethoxyphenyl)-4-(4-(4-isopropylphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine , often referred to as "Compound X," has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore the biological activity of Compound X, synthesizing findings from various studies to present a comprehensive overview of its effects, mechanisms, and potential applications.

Molecular Formula and Weight

- Molecular Formula : C22H23N3O2S2

- Molecular Weight : 425.57 g/mol

Structural Features

Compound X features a triazole ring linked to a thiazole moiety and phenyl groups, which contribute to its biological activity through various interactions with biological targets.

Antimicrobial Activity

Research indicates that Compound X exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Potential

Several studies have investigated the anticancer properties of Compound X. For instance, a study conducted on human cancer cell lines showed that Compound X induces apoptosis through the activation of caspase pathways. The compound was particularly effective against breast cancer and lung cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Enzyme Inhibition

Compound X has been identified as a potent inhibitor of specific enzymes involved in cancer progression. For example, it has shown inhibitory activity against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. Inhibition of DHFR can lead to reduced tumor growth and proliferation.

Study 1: Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial efficacy of Compound X against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results indicated that Compound X had MIC values ranging from 5 to 20 µg/mL against tested strains, showcasing its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

Study 2: Anticancer Activity

In a preclinical trial assessing the anticancer effects of Compound X on human breast cancer cells (MCF-7), it was found that treatment with Compound X resulted in a significant decrease in cell viability (p < 0.05) compared to control groups. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment.

| Treatment Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 80 | 15 |

| 20 | 50 | 40 |

The biological activity of Compound X is attributed to several mechanisms:

- Cell Cycle Arrest : It has been shown to induce G1 phase arrest in cancer cells, preventing further proliferation.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leads to programmed cell death.

- Enzyme Interaction : By inhibiting key metabolic enzymes such as DHFR, Compound X disrupts essential cellular processes in rapidly dividing cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.